molecular formula C21H40NNaO4 B15175536 Sodium N-stearoyl-L-serinate CAS No. 58725-55-6

Sodium N-stearoyl-L-serinate

Cat. No.: B15175536
CAS No.: 58725-55-6
M. Wt: 393.5 g/mol
InChI Key: AJDJGUAWEVOKSZ-FYZYNONXSA-M
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Description

Sodium N-stearoyl-L-serinate (CAS 58725-46-5) is a synthetic anionic surfactant derived from the conjugation of the amino acid L-serine with stearic acid, forming a molecule with a molecular formula of C19H36NNaO4 and a molecular weight of 365.48 g/mol . As an amino acid-based lipid, it shares structural similarities with other N-acyl amino acid salts, such as Sodium N-Stearoyl-L-Glutamate, which are renowned in research for their exceptional mildness, biodegradability, and biocompatibility . This class of compounds is of significant interest for formulating vesicles and bilayers, studying biomimetic membranes, and developing gentle, skin-compatible delivery systems in dermatological research. The mechanism of action for this surfactant class involves the hydrophilic amino acid head group, which in this case features a serine moiety, and the hydrophobic stearoyl (C18) tail. This structure allows the molecule to orient at interfaces, effectively reducing surface tension and stabilizing emulsions. Researchers can leverage these properties to create and stabilize complex colloidal systems for various experimental applications. The provided information confirms the compound's identity and key molecular specifications . It is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to contact us for specific technical data sheets, purity information, and bulk inquiry pricing.

Properties

CAS No.

58725-55-6

Molecular Formula

C21H40NNaO4

Molecular Weight

393.5 g/mol

IUPAC Name

sodium;(2S)-3-hydroxy-2-(octadecanoylamino)propanoate

InChI

InChI=1S/C21H41NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26;/h19,23H,2-18H2,1H3,(H,22,24)(H,25,26);/q;+1/p-1/t19-;/m0./s1

InChI Key

AJDJGUAWEVOKSZ-FYZYNONXSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Sodium N-Stearoyl-L-Serinate

The primary methods for synthesizing this compound involve the formation of an amide bond between the stearoyl group (the acyl donor) and the amino group of L-serine.

The most common and commercially established method for producing N-acyl amino acid surfactants is the Schotten-Baumann reaction. scirp.org This process involves the condensation of a fatty acyl chloride with an amino acid under alkaline conditions. scirp.org In the synthesis of this compound, stearoyl chloride is added to a cooled aqueous solution of L-serine dissolved with an alkali metal base like sodium hydroxide. google.com The reaction is typically maintained at a cool temperature (10 to 15°C) and a specific pH range to facilitate the acylation of the amino group. google.com Following the reaction, the resulting N-stearoyl-L-serine is present as its sodium salt.

An alternative route involves the direct amidation of L-serine with stearic acid or its methyl ester. This method requires higher temperatures, often above 160-170°C, to drive the condensation and remove the resulting water. scirp.orgresearchgate.net While this approach avoids the use of acyl chlorides, the high temperatures can sometimes lead to side reactions, potentially affecting the product's purity and yield. researchgate.net

In response to the environmental impact of traditional chemical synthesis, greener methods have been developed. These approaches focus on using renewable resources and avoiding hazardous reagents. A notable green synthesis route involves the direct use of natural oils and fats, such as coconut or palm oil, as the source of fatty acids. researchgate.netscielo.brscirp.org

In this method, L-serine sodium salt is reacted directly with a triglyceride (the oil) in the presence of a catalyst like sodium methoxide (B1231860) at elevated temperatures (e.g., 160°C). scirp.orgscielo.br This process, known as aminolysis, bypasses the need to first isolate the fatty acid and then activate it as an acyl chloride, thus simplifying the procedure and making it more environmentally friendly. scirp.org For instance, cocoyl glycine (B1666218) has been synthesized in high yield (87%) directly from coconut oil and sodium glycinate. scirp.org This approach can be adapted using oils rich in stearic acid or by using purified stearic acid derived from natural sources to produce this compound.

Chemoenzymatic Synthesis Strategies Involving L-Serine Derivatives

Chemoenzymatic methods combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. researchgate.net These strategies are particularly valuable for producing optically pure N-acyl amino acids. researchgate.net Enzymes such as lipases and aminoacylases are employed to catalyze the formation of the amide bond. researchgate.netnih.gov

The biological synthesis of N-acyl amino acids often requires the activation of the fatty acid to shift the reaction equilibrium towards condensation. nih.gov This can be achieved by forming activated acyl-phosphates, acyl-adenylates, or acyl-coenzyme A (CoA) thioesters. nih.gov For example, N-acyl amino acid synthases (NAS) can catalyze this condensation reaction. nih.gov In a chemoenzymatic approach, a chemically synthesized activated ester of stearic acid could be used as a substrate for an enzyme that specifically acylates the amino group of L-serine, avoiding the need for protecting groups on the serine's carboxyl and hydroxyl functions. This method benefits from the mild conditions of enzymatic reactions, which can help prevent side reactions and preserve the stereochemical integrity of the L-serine moiety. researchgate.net

Derivatization and Structural Analogues

The molecular structure of N-acyl L-serinates can be systematically modified to tune their physicochemical properties for specific applications. These modifications typically involve altering the fatty acyl chain or the amino acid headgroup.

The properties of N-acyl serinate surfactants are highly dependent on the structure of the fatty acyl chain. researchgate.net Researchers have synthesized series of these surfactants by reacting L-serine with various fatty acids, including saturated chains of different lengths (myristoyl, C14; palmitoyl, C16; stearoyl, C18) and unsaturated chains (oleoyl, C18:1; linoleoyl, C18:2). researchgate.net These syntheses follow standard acylation procedures, allowing for a direct comparison of how chain length and the presence of double bonds affect properties like foaming and surface activity. researchgate.net The introduction of unsaturation, for example, creates a kink in the hydrophobic tail, which influences how the surfactant molecules pack at interfaces. researchgate.net

Properties of Sodium N-Acyl Serinates with Varied Fatty Acyl Chains
Fatty Acyl GroupAbbreviationCarbon ChainKey Structural Feature
MyristoylC14SerC14:0Saturated, 14 carbons
PalmitoylC16SerC16:0Saturated, 16 carbons
StearoylC18SerC18:0Saturated, 18 carbons
Oleoyl (B10858665)OSerC18:1Monounsaturated (one cis C=C bond)
LinoleoylLSerC18:2Polyunsaturated (two cis C=C bonds)

The stereochemistry of the serine headgroup plays a critical role in the self-assembly and packing of the surfactant molecules in monolayers at the air-water interface. nih.govresearchgate.net While natural serine is in the L-configuration, synthetic routes can employ D-serine or a racemic mixture of D- and L-serine (DL-serine). nih.govlibretexts.org Studies comparing N-hexadecanoyl-L-serine (N-C16-L-serine) with its racemic counterpart (N-C16-DL-serine) have revealed significant differences in their monolayer properties. nih.govacs.org

It has been observed that enantiomerically pure surfactants (like the L-form) tend to form oblique monolayer lattice structures. researchgate.net In contrast, racemic mixtures often exhibit dominating heterochiral interactions (interactions between L- and D-molecules), leading to the formation of more ordered orthorhombic lattice structures. nih.govresearchgate.net This change in packing arrangement directly affects the phase behavior and stability of the monolayer. researchgate.netacs.org For instance, the liquid expanded-liquid condensed (LE/LC) phase transition pressure for racemic mixtures is typically higher than that of the corresponding pure enantiomers, indicating that the racemic film is more stable. researchgate.net

Impact of Serine Stereochemistry on Monolayer Structure of N-C16-Serine
CompoundStereochemistryObserved Monolayer Lattice StructureInteraction Type
N-C16-L-serineEnantiomerically Pure (L)ObliqueHomochiral
N-C16-DL-serineRacemic (1:1 mixture of L and D)OrthorhombicHeterochiral

Supramolecular Self Assembly and Aggregation Phenomena

Fundamental Self-Assembly Principles of N-Acyl Amino Acid Surfactants

N-acyl amino acid surfactants, including Sodium N-stearoyl-L-serinate, exhibit unique self-assembly behaviors governed by a delicate balance of intermolecular forces. These include hydrophobic interactions between the acyl chains, and hydrogen bonding, and electrostatic interactions involving the amino acid headgroups. researchgate.net The presence of an amide bond, capable of acting as both a hydrogen bond donor and acceptor, plays a crucial role in the formation of organized structures. researchgate.net

The CAC is influenced by several factors, including the molecular structure of the surfactant, temperature, pH, and the presence of electrolytes. ub.edunih.gov For N-acyl amino acid surfactants, the nature of the amino acid residue and the length of the acyl chain are significant determinants of the CAC. nih.govacademie-sciences.fr

Table 1: Factors Influencing the Critical Aggregation Concentration (CAC) of N-Acyl Amino Acid Surfactants

Factor Influence on CAC References
Acyl Chain Length Increasing the length of the hydrophobic acyl chain generally leads to a lower CAC, as the increased hydrophobicity provides a stronger driving force for aggregation. academie-sciences.fr
Amino Acid Headgroup The size, polarity, and charge of the amino acid residue affect the packing of molecules in the aggregates and the electrostatic interactions between headgroups, thereby influencing the CAC. nih.gov
Temperature The effect of temperature on the CAC is complex and can depend on the specific surfactant system. chalmers.se
pH For amino acid-based surfactants with ionizable groups, pH can alter the charge of the headgroup, significantly impacting electrostatic interactions and thus the CAC. ub.edu
Electrolytes The addition of salts can screen the electrostatic repulsion between charged headgroups, typically leading to a decrease in the CAC. nih.gov

The molecular architecture of N-acyl amino acid surfactants dictates their self-assembly propensities and the types of aggregates they form. academie-sciences.fr Key architectural features include the length and saturation of the acyl chain, and the nature of the amino acid headgroup.

Acyl Chain: Longer acyl chains favor the formation of more ordered structures like vesicles or lamellar phases due to stronger van der Waals interactions between the chains. nih.gov The presence of unsaturation or branching in the acyl chain can disrupt packing and favor the formation of micelles.

Amino Acid Headgroup: The size, shape, and charge of the amino acid headgroup influence the curvature of the aggregate interface. Bulky headgroups can favor the formation of micelles with a higher curvature, while smaller headgroups may allow for the formation of less curved structures like vesicles or bilayers. nih.gov The chirality of the amino acid can also play a role in the formation of chiral supramolecular structures. core.ac.uk

Formation and Characterization of Aggregate Structures

This compound and related N-acyl amino acid surfactants can form a variety of aggregate structures in solution, which can be characterized by various analytical techniques. researchgate.net

Micelles are spherical or ellipsoidal aggregates formed above the CAC, with the hydrophobic tails sequestered in the core and the hydrophilic headgroups exposed to the aqueous environment. nii.ac.jpturkchem.net The formation of micelles is a dynamic equilibrium process. The size and shape of micelles can be influenced by factors such as surfactant concentration, temperature, and ionic strength. nih.gov Techniques like dynamic light scattering (DLS) and small-angle neutron scattering (SANS) are commonly used to determine the size, shape, and aggregation number of micelles. researchgate.net

Under certain conditions, N-acyl amino acid surfactants can self-assemble into vesicles, which are spherical structures composed of one or more concentric bilayers enclosing an aqueous core. nii.ac.jpnih.gov The formation of vesicles is often favored by surfactants with a molecular geometry that prefers lower curvature, such as those with double chains or a specific balance between the headgroup and tail size. researchgate.net The presence of hydroxyl groups on the hydrophobic tail or the amino acid residue, as in the case of serine, can promote the formation of vesicles through intermolecular hydrogen bonding. researchgate.net Vesicular structures are typically characterized using techniques such as transmission electron microscopy (TEM) and light scattering. core.ac.uk

At higher concentrations, N-acyl amino acid surfactants can form various liquid crystalline phases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. avenalab.com These phases exhibit long-range orientational order but lack long-range positional order. Common liquid crystalline phases formed by surfactants include lamellar, hexagonal, and cubic phases. The formation of these mesophases is highly dependent on the surfactant concentration, temperature, and the presence of co-solutes or oils. The ability of Sodium N-stearoyl-L-glutamate, a related compound, to form lamellar liquid crystalline structures has been noted. avenalab.com These structures can be identified and characterized using techniques such as polarized light microscopy (PLM) and small-angle X-ray scattering (SAXS).

Interfacial Phenomena and Film Formation

The behavior of this compound at interfaces is critical to its function as a surfactant. This section explores its adsorption at fluid boundaries and the rheological properties of the films it forms.

Adsorption Behavior at Fluid Interfaces (e.g., Air/Water, Oil/Water)

This compound, as an amphiphilic molecule, readily adsorbs at fluid interfaces such as the air/water and oil/water interface. This adsorption is driven by the hydrophobic stearoyl tail, which seeks to minimize contact with water, and the hydrophilic N-stearoyl-L-serinate headgroup, which remains in the aqueous phase. At the air-water interface, these molecules orient themselves with the hydrophobic tail directed towards the air and the hydrophilic headgroup in the water. This arrangement reduces the surface tension of the water.

In an oil/water system, the surfactant molecules position themselves at the interface, with the stearoyl tail extending into the oil phase and the headgroup in the water phase. This reduces the interfacial tension between the two immiscible liquids, a key principle behind emulsification. The efficiency of this tension reduction is a measure of the surfactant's effectiveness. For similar N-acyl amino acid surfactants, the dynamic interface tension has been shown to vary with concentration, with lower tensions being achieved as the surfactant concentration increases up to its critical micelle concentration (CMC). researchgate.net

Interfacial Dilational Rheology and Modulus

The response of a surfactant-laden interface to expansion or compression is characterized by its interfacial dilational rheology. The key parameter in this regard is the interfacial dilational modulus (ε), which is a measure of the elasticity and viscosity of the interfacial film. For N-acyl serinate surfactants, the dilational modulus is a function of the surfactant concentration. thegoodscentscompany.com

As the concentration of N-acyl serinate surfactants increases, the dilational modulus initially increases. thegoodscentscompany.com This is because more surfactant molecules are present at the interface, leading to stronger intermolecular interactions and a more robust film. thegoodscentscompany.com However, beyond a certain concentration, the dilational modulus begins to decrease. thegoodscentscompany.com This is attributed to the accelerated diffusion exchange of surfactant molecules between the bulk solution and the interface, which can more quickly relieve the stress induced by the deformation. thegoodscentscompany.com

The length of the fatty acyl chain also plays a significant role in the interfacial dilational modulus. Studies on N-acyl serinates with varying acyl chain lengths (C14, C16, and C18) have shown that a longer chain can result in a higher maximal interfacial dilational modulus. For instance, at a concentration of 1 x 10⁻⁴ mol/L, C16-Serinate exhibits a significantly larger dilational modulus than C14-Serinate. thegoodscentscompany.com This suggests that the increased van der Waals interactions between longer hydrophobic chains contribute to a more cohesive and elastic interfacial film.

Interfacial Dilational Modulus of N-Acyl Serinates at an n-Decane/Water Interface

SurfactantConcentration (mol/L)Maximal Interfacial Dilational Modulus (mN/m)
C14-Serinate1 x 10⁻⁴41.7
C16-Serinate1 x 10⁻⁴48.7
C18-SerinateNot explicitly stated in the provided text, but expected to be higher than C16-Serinate based on the trend.Data not available

Influence of Environmental Parameters on Self-Assembly

The self-assembly of this compound into aggregates like micelles and vesicles is highly sensitive to the surrounding environmental conditions.

Effect of pH on Aggregate Morphology and Stability

The pH of the aqueous solution is a critical factor governing the self-assembly of N-acyl amino acid surfactants due to the presence of ionizable groups in the hydrophilic headgroup. For this compound, the carboxylic acid and the secondary amine in the serine headgroup can undergo protonation or deprotonation depending on the pH. This alters the charge of the headgroup and, consequently, the balance of attractive and repulsive forces between surfactant molecules.

In related N-acyl amino acid surfactants like sodium N-lauroyl glutamate (B1630785) and aspartate, pH has been shown to dictate the morphology of the aggregates. researchgate.net At lower pH values (around 6-8), these surfactants tend to form spherical vesicles, while at higher pH values (9-10), they form micelles. researchgate.net This transition is attributed to changes in the ionization state of the carboxylic acid groups. At lower pH, partial protonation reduces the effective headgroup size and charge repulsion, favoring the formation of bilayers that close into vesicles. At higher pH, the fully ionized, more repulsive headgroups favor the formation of spherical micelles. researchgate.net A similar pH-dependent transition from vesicles to micelles can be anticipated for this compound.

Role of Temperature in Self-Assembly Transitions

Temperature plays a crucial role in the self-assembly of ionic surfactants like this compound, primarily through its effect on solubility and the Krafft temperature (TK). The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration (CMC). Below the Krafft temperature, the surfactant has limited solubility, while above it, the solubility increases sharply, and micelles can form.

For N-acyl amino acid surfactants, the Krafft temperature has been shown to increase as the size of the amino acid residue decreases. nih.gov However, the length of the hydrophobic alkyl chain is also a major determinant. Generally, a longer alkyl chain leads to a higher Krafft temperature due to stronger van der Waals interactions that favor the crystalline state. Therefore, this compound, with its C18 chain, is expected to have a relatively high Krafft temperature. Increasing the temperature above the TK would lead to a transition from a crystalline or hydrated solid state to a micellar solution.

Impact of Ionic Strength and Divalent Cations on Aggregation Behavior

The aggregation behavior of this compound is significantly influenced by the ionic strength of the solution and the presence of divalent cations.

Ionic Strength: The addition of a simple salt like sodium chloride (NaCl) increases the ionic strength of the solution. This has a screening effect on the electrostatic repulsion between the negatively charged headgroups of the surfactant molecules in the aggregates. The reduced repulsion allows the surfactant molecules to pack more closely, which can lead to a decrease in the CMC and an increase in the size of the aggregates. nih.govresearchgate.net At high salt concentrations, this can even induce a change in the morphology of the aggregates.

Divalent Cations: Divalent cations, such as calcium chloride (CaCl₂), have a much more pronounced effect on the aggregation of anionic surfactants compared to monovalent cations at the same molar concentration. researchgate.net The Ca²⁺ ions can act as bridges between the negatively charged headgroups of the surfactant molecules, leading to stronger interactions and more compact aggregates. researchgate.net In systems with similar anionic surfactants, the presence of CaCl₂ has been shown to induce the formation of more densely packed micelles. researchgate.net This strong interaction can significantly lower the CMC and promote the formation of larger, more complex structures. In some cases, high concentrations of divalent cations can lead to the precipitation of the surfactant.

Mechanistic Investigations of Intermolecular Interactions

Role of Hydrogen Bonding in Self-Assembly and Aggregate Stability

Hydrogen bonding is a primary driving force in the self-assembly and stabilization of Sodium N-stearoyl-L-serinate aggregates. nih.gov The molecule possesses multiple sites capable of acting as hydrogen bond donors and acceptors, primarily the amide group (-CONH-) linking the stearoyl chain and the serine head-group, as well as the carboxylate and hydroxyl groups of the serine moiety.

Furthermore, the hydroxyl (-OH) and carboxylate (-COO⁻) groups on the L-serine head-group can participate in hydrogen bonding networks, both with other surfactant molecules and with the surrounding water molecules. This capability for extensive hydrogen bonding is a key reason why N-acyl amino acids can form stable aggregates like vesicles at low concentrations. iitkgp.ac.innih.gov The formation of these bonds is a significant factor in stabilizing the aggregate structure. nih.govrsc.org

Contribution of Steric Effects from Head-Group and Acyl Chain

Steric effects, arising from the spatial arrangement of atoms within the this compound molecule, play a significant role in modulating the geometry and morphology of its aggregates. The bulky nature of both the hydrated L-serine head-group and the long stearoyl (C18) acyl chain imposes constraints on how the molecules can pack together.

The morphology of aggregates formed by amphiphiles is known to be affected by the structure of the head-group and the hydrocarbon tail. iitkgp.ac.in For N-acyl amino acid surfactants, the size and conformation of the amino acid residue influence the packing parameter. The L-serine head-group, with its hydroxymethyl side chain, creates specific steric demands that, in conjunction with other intermolecular forces, guide the self-assembly process.

The long, saturated stearoyl chain also contributes significantly to steric considerations. The flexibility and potential for conformational changes in the acyl chain, balanced against the steric hindrance from the head-group, are critical in determining the final aggregate structure, whether it be micelles, bilayers, or more complex assemblies. nih.gov

Hydrophobic Interactions and Fatty Acyl Chain Packing in Aggregates

Hydrophobic interactions are the fundamental driving force for the self-assembly of amphiphilic molecules like this compound in aqueous solutions. The long C18 stearoyl chain is highly hydrophobic and its sequestration from water to minimize the disruption of the water hydrogen-bonding network is energetically favorable. This leads to the spontaneous aggregation of the surfactant molecules.

Once aggregated, the packing of the fatty acyl chains within the hydrophobic core is governed by van der Waals forces and steric constraints. nih.gov The length and saturation of the stearoyl chain allow for significant van der Waals interactions, promoting a dense, ordered packing. This efficient packing minimizes empty space within the aggregate's core, contributing to its stability.

The interplay between the hydrophobic effect driving aggregation and the steric and electrostatic repulsions of the head-groups determines the ultimate morphology of the assembly. iitkgp.ac.in In the case of this compound, the packing of the acyl chains is a critical determinant for the formation of structures like bilayers and vesicles. iitkgp.ac.innih.gov

Chiral Interactions and Supramolecular Chirality in Aggregates

The inherent chirality of the L-serine head-group in this compound is a defining feature that can be transmitted to the macroscopic level, resulting in the formation of chiral supramolecular structures. wikipedia.orgnih.gov This phenomenon, known as supramolecular chirality, arises from the specific, non-symmetrical arrangement of the chiral molecules within the aggregate. wikipedia.org

Studies on N-acyl amino acid surfactants have demonstrated that the molecular chirality of the amino acid residue can lead to the formation of helical or twisted aggregates. iitkgp.ac.innih.govnih.gov For instance, circular dichroism (CD) spectroscopy has confirmed the formation of chiral helical aggregates for surfactants containing L-serine. nih.gov The specific interactions between the chiral centers of adjacent molecules, including hydrogen bonding and steric effects, guide this chiral packing. acs.org

This transfer of chirality from the molecular to the supramolecular level is a key aspect of the self-assembly of this compound. nih.govrsc.org The resulting chiral aggregates can exhibit unique properties and have potential applications in areas such as asymmetric catalysis and chiral recognition. nih.govnih.gov The formation of chiral surfaces in the micelles of N-stearoylserine has been specifically noted as a consequence of these interactions. acs.org

Interactive Table: Summary of Intermolecular Interactions

Interaction TypeKey Molecular Features InvolvedPrimary Role in AggregationResulting Supramolecular Feature
Hydrogen Bonding Amide (-CONH-), Carboxylate (-COO⁻), Hydroxyl (-OH)Facilitates initial self-assembly and stabilizes the final aggregate structure. iitkgp.ac.innih.govOrdered bilayers, Vesicles. nih.gov
Steric Effects L-Serine head-group, Stearoyl (C18) acyl chainModulates molecular packing and influences the geometry of aggregates. iitkgp.ac.innih.govDetermines aggregate morphology (micelles, bilayers, etc.).
Hydrophobic Interactions Stearoyl (C18) acyl chainMain driving force for aggregation in aqueous solution. nih.govSequestration of acyl chains into a non-polar core.
Chiral Interactions Chiral center of L-SerineTransfers molecular chirality to the supramolecular level. nih.govrsc.orgFormation of helical/twisted aggregates with supramolecular chirality. nih.govacs.org

Advanced Characterization Methodologies in Supramolecular Chemistry

Spectroscopic Techniques for Structural Elucidation and Aggregate Probing

Spectroscopic methods are indispensable tools for probing the structural intricacies of individual molecules and their behavior within larger assemblies. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Fluorescence Spectroscopy provide detailed information on molecular conformation, intermolecular interactions, and the local environment within supramolecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-level information about the structure and dynamics of molecules in solution. In the context of Sodium N-stearoyl-L-serinate, ¹H and ¹³C NMR are crucial for confirming the chemical structure of the monomer and for studying the changes that occur upon aggregation.

Upon micellization, significant changes in the NMR spectrum are expected. The chemical shifts of the protons in the hydrophobic stearoyl chain will experience a notable upfield shift due to their sequestration within the non-polar core of the micelle, shielded from the aqueous solvent. Conversely, the protons of the hydrophilic L-serine headgroup, which remain in contact with water, will exhibit smaller changes in their chemical shifts. Furthermore, the line widths of the NMR signals are expected to broaden upon aggregation due to the slower tumbling rate of the large micellar assembly compared to the individual monomer. This line broadening can be used to infer information about the size and dynamics of the aggregates.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of different parts of the molecule within the aggregate, helping to elucidate the packing arrangement of the surfactant molecules.

Table 1: Expected ¹H NMR Chemical Shift Changes for this compound Upon Micellization

ProtonsExpected Chemical Shift in Monomer (ppm)Expected Change Upon MicellizationRationale
Terminal methyl (CH₃) of stearoyl chain~0.9Significant upfield shiftSequestration in the hydrophobic core of the micelle
Methylene (-(CH₂)n-) of stearoyl chain~1.2-1.6Upfield shiftShielding within the micellar core
α-CH of serine~4.0Minor shiftLocated at the hydrophilic-hydrophobic interface
β-CH₂ of serine~3.8Minor shiftPart of the hydrophilic headgroup exposed to water
Amide NH~7.5-8.5May show changes due to hydrogen bondingParticipation in intermolecular interactions at the micelle surface

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly sensitive to changes in hydrogen bonding and the local environment of functional groups, making it a valuable tool for studying the self-assembly of this compound.

Key vibrational bands to monitor include the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands of the amide linkage, the C=O stretching of the carboxylate headgroup, and the C-H stretching vibrations of the stearoyl chain. Upon aggregation, shifts in the positions and changes in the shapes of these bands can provide insights into the formation of intermolecular hydrogen bonds between the serine headgroups at the surface of the micelle. For instance, a shift in the amide I band to lower wavenumbers is indicative of hydrogen bond formation. The C-H stretching bands can also provide information about the packing and conformational order of the hydrocarbon chains within the micellar core.

Table 2: Key Infrared Absorption Bands for this compound and Their Interpretation

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Information Gained from Aggregation Studies
AmideAmide I (C=O stretch)1620-1680Shift to lower frequency indicates hydrogen bonding.
AmideAmide II (N-H bend)1510-1580Changes can indicate altered intermolecular interactions.
CarboxylateC=O stretch (asymmetric)1550-1610Position reflects the degree of hydration and counter-ion binding.
Hydrocarbon ChainC-H stretches2850-2960Changes in band shape and position reflect chain conformation and packing.

Fluorescence Spectroscopy

Fluorescence spectroscopy, utilizing extrinsic fluorescent probes, is a highly sensitive technique for determining the critical micelle concentration (CMC) and probing the microenvironment of the aggregates. A hydrophobic fluorescent probe, such as pyrene (B120774), is often used.

Below the CMC, pyrene resides in the polar aqueous environment and exhibits a characteristic fluorescence emission spectrum. As micelles of this compound form above the CMC, the hydrophobic pyrene molecules partition into the non-polar core of the micelles. This change in the microenvironment leads to a significant change in the fine structure of the pyrene fluorescence spectrum, particularly in the ratio of the first and third vibronic peaks (I₁/I₃). A sharp decrease in the I₁/I₃ ratio as a function of surfactant concentration is a hallmark of micelle formation and can be used to accurately determine the CMC.

Scattering Methods for Aggregate Sizing and Morphology

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the hydrodynamic radius (R_h) and size distribution of particles in suspension. masterorganicchemistry.com DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the aggregates. masterorganicchemistry.com

For this compound solutions above the CMC, DLS can provide the average size of the micelles and an indication of their polydispersity. The diffusion coefficient of the micelles is obtained from the correlation function of the scattered light intensity, and the hydrodynamic radius is then calculated using the Stokes-Einstein equation. This technique is particularly useful for studying the influence of various parameters, such as concentration, temperature, pH, and ionic strength, on the size of the aggregates.

Table 3: Hypothetical Dynamic Light Scattering Data for this compound Micelles

Concentration (mM)Hydrodynamic Radius (R_h), nmPolydispersity Index (PDI)
0.1N/A (below CMC)-
1.05.20.25
5.05.50.23
10.05.80.21

Microscopy Techniques for Aggregate Visualization

While spectroscopic and scattering techniques provide valuable ensemble-averaged information, microscopy methods offer direct visualization of individual supramolecular aggregates, revealing their morphology and structure.

Due to the small size of micelles, high-resolution microscopy techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are required. For TEM analysis, samples are typically prepared by cryo-fixation (cryo-TEM) to preserve the solution-state structure of the aggregates. These images can provide direct evidence of the shape (e.g., spherical, cylindrical) and size distribution of the this compound micelles. AFM can be used to image aggregates adsorbed onto a solid substrate, providing three-dimensional topographical information.

The combination of these advanced characterization methodologies provides a comprehensive understanding of the supramolecular behavior of this compound, from the molecular level interactions to the macroscopic properties of the aggregates. This knowledge is crucial for the rational design and application of this and other amino acid-based surfactants in various fields.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for visualizing the solution-phase nanostructures of surfactants in their near-native state. By rapidly plunge-freezing a thin aqueous film of the surfactant solution, the solvent is vitrified, trapping the self-assembled structures like micelles, vesicles, or lamellar phases without the artifacts associated with crystallization or negative staining.

For this compound, Cryo-EM can elucidate the morphology of its aggregates above its critical micelle concentration (CMC). Researchers can directly observe whether the surfactant forms spherical or cylindrical micelles, bilayers (liposomes), or more complex phases. This information is critical for linking the molecular structure of the surfactant to its aggregation behavior. Furthermore, Cryo-EM can reveal details such as the lamellarity of vesicles (the number of concentric bilayers) and the size distribution of the aggregates. While specific Cryo-EM studies on this compound are not prevalent in published literature, the technique is widely applied to other surfactant and lipid systems. nih.govelifesciences.org The method is particularly valuable in fields where these structures are used as delivery vehicles or model membrane systems. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is an ultra-high-resolution scanning probe microscopy technique used to generate topographical images of surfaces at the nanoscale. In the context of this compound, AFM is exceptionally useful for characterizing films of the surfactant adsorbed onto a solid substrate. nih.govhawaii.edu By scanning a sharp tip over the surface, AFM can map the structure of self-assembled monolayers or bilayers. rsc.orgacs.org

This technique can reveal:

Molecular Packing: The arrangement and orientation of individual surfactant molecules within an adsorbed layer.

Film Homogeneity and Defects: The presence of domains, phase separation, and imperfections in the surfactant film. nih.gov

Surface Topography: The height and thickness of the adsorbed layers, confirming monolayer or multilayer formation.

Mechanical Properties: Advanced AFM modes can probe the nanomechanical properties, such as stiffness and adhesion, of the surfactant film. rsc.orgrsc.org

For instance, a film of this compound could be transferred to a substrate like mica using the Langmuir-Blodgett technique, and AFM would then provide detailed structural information that is complementary to the solution-state data from Cryo-EM. nih.gov

Surface and Interfacial Tension Measurements

The defining characteristic of a surfactant is its ability to adsorb at interfaces and lower surface or interfacial tension. Tensiometry is the primary method used to quantify this behavior for this compound. By measuring the surface tension of an aqueous solution as a function of surfactant concentration, key parameters of its activity can be determined.

A typical analysis involves a plot of surface tension versus the logarithm of the surfactant concentration. A sharp break in this plot indicates the onset of micelle formation and is defined as the Critical Micelle Concentration (CMC) . At concentrations above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than populating the interface. From these measurements, several parameters can be derived. While specific data for this compound is limited, the table below presents representative data for a closely related amino acid-based surfactant, Sodium Lauroyl Sarcosinate (SLSar), to illustrate the typical values obtained.

ParameterDescriptionRepresentative Value (for SLSar)Reference
Critical Micelle Concentration (CMC)The concentration at which micelles begin to form in the bulk solution.14.6 mM mdpi.com
Surface Tension at CMC (γ_cmc)The minimum surface tension achieved at and above the CMC.~30 mN/m mdpi.com
Maximum Surface Excess (Γ_max)The maximum concentration of surfactant molecules packed at the interface.--
Minimum Area per Molecule (A_min)The minimum area occupied by a single surfactant molecule at the interface.--

Interfacial tension measurements are analogous but are performed at the interface between two immiscible liquids, such as oil and water. These measurements are crucial for applications like emulsification and enhanced oil recovery, quantifying the surfactant's ability to reduce the energy of the oil-water interface.

Calorimetric Studies for Thermodynamic Characterization of Self-Assembly

Calorimetry, particularly Isothermal Titration Calorimetry (ITC), is a fundamental technique for determining the thermodynamic parameters of surfactant self-assembly. arxiv.org ITC directly measures the heat changes that occur upon the formation of micelles, providing a complete thermodynamic profile of the process. nih.gov

During an ITC experiment, a concentrated solution of this compound is titrated into a sample cell containing water or buffer. The heat released or absorbed with each injection is measured. Below the CMC, the heat change is small, reflecting the dilution of the surfactant monomers. As the concentration surpasses the CMC, the heat change becomes significant due to the enthalpy of micellization (ΔH°mic).

From a single ITC experiment, several key thermodynamic parameters can be determined:

Enthalpy of Micellization (ΔH°mic): The direct measurement of heat change upon micelle formation. The sign indicates whether the process is exothermic (negative) or endothermic (positive).

Critical Micelle Concentration (CMC): Determined from the inflection point of the titration curve.

Gibbs Free Energy of Micellization (ΔG°mic): Calculated from the CMC. A negative value indicates a spontaneous process. nih.gov

Entropy of Micellization (ΔS°mic): Calculated from the relationship ΔG°mic = ΔH°mic - TΔS°mic. The entropy term often reveals the role of the hydrophobic effect in driving self-assembly. acs.org

These parameters provide deep insight into the driving forces behind the self-assembly of this compound. For many surfactants, the process is entropically driven, stemming from the release of ordered water molecules from around the hydrophobic tails. arxiv.org

Thermodynamic ParameterDescriptionSignificance
Gibbs Free Energy (ΔG°mic)Indicates the spontaneity of micellization.Negative values confirm that self-assembly is a thermodynamically favorable process. nih.gov
Enthalpy (ΔH°mic)The heat absorbed or released during micellization.Reveals the contribution of enthalpic factors, such as van der Waals interactions and headgroup repulsion. mdpi.com
Entropy (ΔS°mic)The change in disorder of the system upon micellization.A positive value typically indicates that the hydrophobic effect is the primary driving force for assembly. acs.org

Mass Spectrometry for Compound Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the fundamental characterization of this compound. wiley-vch.de Coupled with a separation technique like Liquid Chromatography (LC-MS), it is used to confirm the identity, purity, and structure of the compound.

The primary applications of mass spectrometry in this context are:

Molecular Weight Confirmation: High-resolution mass spectrometry provides a highly accurate mass measurement of the molecule, which can be compared to its calculated theoretical mass, thereby confirming its elemental composition.

Purity Assessment: LC-MS can separate this compound from impurities, such as starting materials (stearic acid, L-serine) or by-products from the synthesis.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation would involve cleavage of the amide bond, loss of the carboxyl group from the serine headgroup, and fragmentation along the stearoyl fatty acid chain. nih.govuni-muenster.de This analysis confirms the connectivity of the stearoyl tail to the amine of the serine headgroup. Derivatization may sometimes be employed to enhance ionization or produce more predictable fragmentation. creative-proteomics.com

Structure Function Relationships in Sodium N Stearoyl L Serinate and Analogues

Correlating Fatty Acyl Chain Length with Self-Assembly Characteristics and Interfacial Activity

The length of the fatty acyl chain is a critical factor that dictates the self-assembly and interfacial activity of N-acyl serinate surfactants. An increase in the number of carbon atoms in the alkyl chain generally enhances the hydrophobicity of the molecule, leading to more efficient packing at interfaces and a lower critical micelle concentration (CMC).

Research on a series of sodium N-acyl serinates, including N-myristoyl (C14), N-palmitoyl (C16), and N-stearoyl (C18) derivatives, demonstrates this trend clearly. As the chain length increases from C14 to C18, the CMC decreases, indicating that fewer molecules are required to saturate the interface and begin forming micelles. This is because the greater hydrophobic effect of the longer chain provides a stronger driving force for aggregation. nih.gov

Concurrently, the surface tension at the CMC (γCMC) also tends to decrease with a longer acyl chain, signifying greater efficiency in reducing the surface tension of water. The serinate surfactants with longer fatty acyls exhibit better interfacial activity because they can arrange more closely at the air-water interface. nih.govnih.gov This dense packing leads to a smaller area occupied per molecule (A_min) and a higher maximum surface excess concentration (Γ_max), which contributes to improved foam stability. nih.gov However, a longer chain, such as in Sodium N-stearoyl-L-serinate, can also lead to decreased water solubility, which may negatively impact properties like foamability. nih.gov

The interfacial dilational modulus (ε), a measure of the elasticity of the interfacial film, also shows a dependence on chain length. For N-acyl serinates, the dilational modulus increases with chain length at a given concentration, suggesting that the longer-chain surfactants form more robust and elastic interfacial films. nih.gov

Table 1: Effect of Fatty Acyl Chain Length on Properties of Sodium N-Acyl Serinates

CompoundFatty Acyl ChainCMC (mmol/L)Surface Tension at CMC (γCMC) (mN/m)Maximum Surface Excess (Γ_max) (10⁻¹⁰ mol/m²)Minimum Area per Molecule (A_min) (Ų)
Sodium N-myristoyl-L-serinateC14:00.4529.23.0155.1
Sodium N-palmitoyl-L-serinateC16:00.1230.53.1552.7
This compoundC18:00.0832.8--

Data compiled from Zhang et al., J Oleo Sci, 2023. nih.gov Note: Γ_max and A_min for C18 were not provided in the source.

Influence of Unsaturation and Hydroxyl Groups in the Fatty Acyl Chain on Aggregate Properties

The introduction of structural modifications such as double bonds (unsaturation) or hydroxyl groups into the fatty acyl chain significantly alters the packing geometry and intermolecular interactions of N-acyl serinates, thereby influencing their aggregation properties.

Unsaturation: When comparing a saturated fatty acyl chain like stearoyl (C18:0) with an unsaturated one like oleoyl (B10858665) (C18:1), the presence of a cis double bond in the oleoyl chain introduces a rigid kink. This bend in the hydrophobic tail hinders the molecules from packing closely together at an interface or within a micelle. nih.gov As a result, surfactants like Sodium N-oleoyl-L-serinate tend to have a higher critical micelle concentration (CMC) and a larger minimum area per molecule (A_min) compared to their saturated counterpart, this compound. This less compact arrangement generally leads to a decrease in the stability of aggregates such as foams. nih.govnih.gov For instance, the foam stability of N-oleoyl serinate is lower than that of N-stearoyl serinate. nih.gov

Hydroxyl Groups: The presence of a hydroxyl group on the fatty acyl chain, as seen in the ricinoleoyl group (a hydroxylated C18:1 chain), introduces a polar moiety within the hydrophobic tail. This hydroxyl group can form hydrogen bonds with water, disrupting the hydrophobic effect and hindering the close, ordered arrangement of the surfactant molecules. nih.gov The intermolecular van der Waals interactions are consequently decreased. Studies on Sodium N-ricinoleoyl-L-serinate show that this disruption leads to the formation of more viscoelastic and less stable interfacial films, ultimately resulting in reduced foam stability compared to non-hydroxylated analogues. nih.govnih.gov

Table 2: Influence of Fatty Acyl Chain Features on N-Acyl Serinate (C18) Properties

CompoundFatty Acyl Chain FeatureCMC (mmol/L)Surface Tension at CMC (γCMC) (mN/m)Key Structural EffectImpact on Foam Stability
This compoundSaturated (C18:0)0.0832.8Linear chain, allows for close packingHigher
Sodium N-oleoyl-L-serinateUnsaturated (C18:1, cis)0.1429.5Kinked chain, hinders close packingLower
Sodium N-ricinoleoyl-L-serinateUnsaturated, Hydroxylated0.3231.5Kinked chain with polar group, reduces intermolecular interactionsLowest

Data compiled from Zhang et al., J Oleo Sci, 2023. nih.gov

Impact of Amino Acid Head-Group Structure on Supramolecular Behavior (Comparative Studies with other N-Acyl Amino Acids)

The amino acid head-group provides the hydrophilic character to N-acyl amino acid surfactants and plays a crucial role in defining their supramolecular behavior through its size, charge, and specific functional groups (e.g., hydroxyl, additional carboxyl).

While direct comparative studies focusing solely on N-stearoyl derivatives with different amino acids are limited, broader research allows for well-founded inferences. The head-group's structure influences intermolecular hydrogen bonding, electrostatic interactions, and steric hindrance, which collectively dictate the packing and stability of the resulting aggregates.

For instance, comparing a serine head-group with a glycine (B1666218) head-group (N-stearoyl-L-serinate vs. N-stearoyl-L-glycinate) introduces a hydroxyl group. This -OH group in the serine moiety can participate in additional hydrogen bonding networks between head-groups at the interface, potentially leading to a more structured and dense molecular packing compared to glycine, which lacks this group. researchgate.net This enhanced hydrogen-bonding capability has been shown to contribute to excellent foamability and foam stability in serine- and threonine-based surfactants. researchgate.net

When comparing serine to a bulkier head-group like phenylalanine, steric hindrance becomes a more significant factor. The large phenyl ring in an N-acyl phenylalaninate would prevent the close packing that is possible with smaller head-groups like serine or glycine, likely resulting in a larger area per molecule and altered aggregation behavior. dntb.gov.uanih.gov

The charge of the head-group is also paramount. At neutral pH, amino acids like serine and glycine are zwitterionic. However, comparing them to amino acids with acidic (e.g., aspartic acid) or basic (e.g., lysine) side chains introduces different electrostatic interactions. An N-stearoyl-L-aspartate would carry an additional negative charge, leading to greater electrostatic repulsion between head-groups and influencing aggregate morphology and stability. reddit.com These interactions are highly pH-dependent and can be used to trigger the formation or dissolution of supramolecular structures like hydrogels.

Stereochemical Control over Supramolecular Chirality and Aggregation Mechanisms

The chirality of the amino acid head-group is a powerful determinant in the self-assembly of N-acyl amino acids, translating molecular chirality into the macroscopic chirality of the resulting aggregates. This compound, containing the L-enantiomer of serine, is expected to form supramolecular structures with a distinct "handedness."

The presence of a chiral center at the α-carbon of the amino acid, combined with the hydrogen-bonding capabilities of the amide linkage, drives the formation of chiral assemblies such as twisted ribbons, helical fibers, or nanotubules. Studies on enantiomeric pairs of N-acyl amino acids have consistently shown that the L- and D-forms self-assemble into mirror-image structures. For example, N-palmitoyl-L-alanine forms left-handed helical ribbons, while its enantiomer, N-palmitoyl-D-alanine, forms right-handed ones. This principle of stereochemical control is fundamental to the field.

In the case of N-acyl serinates, the L-serine head-group will direct the self-assembly process to produce aggregates with a specific supramolecular chirality. This is often observed through techniques like Circular Dichroism (CD) spectroscopy, which detects the differential absorption of left- and right-circularly polarized light by chiral structures. The formation of these ordered, chiral aggregates is stabilized by a network of hydrogen bonds between the amide groups and the carboxylate head-groups, as well as van der Waals interactions between the long stearoyl chains.

The introduction of a D-amino acid into a system of L-amino acid-based surfactants can disrupt or alter the resulting chiral structures. researchgate.net In some cases, a racemic mixture of L- and D-surfactants may form a non-chiral or "heterochiral" assembly, while in other cases, chiral recognition leads to phase separation into distinct domains of homochiral aggregates. Therefore, the exclusive use of the L-enantiomer in this compound is critical for achieving consistent and predictable chiral supramolecular structures.

Environmental and Biological Compatibility Considerations

Biodegradation Pathways and Environmental Fate

Amino acid-based surfactants, including compounds structurally similar to Sodium N-stearoyl-L-serinate, are generally considered to be readily biodegradable. nih.gov The degradation process typically begins with the enzymatic hydrolysis of the amide bond that links the fatty acid (stearoyl group) and the amino acid (L-serine). This initial step breaks the molecule into its constituent parts: stearic acid and L-serine.

Once separated, both components are expected to enter common metabolic pathways.

Stearic acid , a saturated fatty acid, can be degraded by microorganisms through β-oxidation. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for further metabolism.

L-serine , a naturally occurring amino acid, is readily metabolized by a wide variety of organisms. It can be converted to other molecules like glycine (B1666218) or pyruvate, which are central intermediates in cellular metabolism. umich.edu

The ultimate fate of this compound in the environment is anticipated to be mineralization to carbon dioxide, water, and inorganic salts. The environmental fate of amino acids and peptides in soil and water is influenced by factors such as soil depth and the existing microbial community. nih.gov Studies on related compounds suggest that the microbial turnover of amino acids in soil can have a half-life of approximately 2-3 days in topsoil. nih.gov

While specific data on the biodegradation of this compound is not extensively documented in publicly available literature, the known pathways for its constituent parts provide a strong indication of its likely environmental degradation.

Biocompatibility Assessments in Model Biological Systems

N-acyl amino acid surfactants are generally noted for their good biocompatibility and low irritation potential, which is a primary reason for their use in personal care products. google.comnih.gov Assessments of biocompatibility in model biological systems, such as cell cultures, are crucial to understanding the interaction of these compounds at a cellular level, distinct from human or animal efficacy trials.

Studies on dicationic surfactants with amino acid counter-ions have been conducted to assess their toxicity in cell lines like HeLa cells. amu.edu.plamu.edu.pl These studies help determine non-toxic concentrations and evaluate the suitability of these compounds for biomedical applications. For instance, the toxicity of certain surfactants has been shown to be influenced by the length of their spacer groups. amu.edu.pl

Table 1: Representative Biocompatibility Data for Related Amino Acid-Based Surfactants

Compound/SystemModel SystemObservationReference
Dicationic surfactants with glycine counter-ionsHeLa CellsToxicity level assessed via MTT assay to determine non-toxic concentrations for gene therapy applications. amu.edu.pl
β-Methylamino-L-alanine (BMAA)Human Neuroblastoma CellsDepletion of intracellular serine observed. nih.govresearchgate.net

This table presents data for structurally related compounds to infer the potential biocompatibility profile of this compound in the absence of direct studies.

Interactions with Model Membranes and Lipid Bilayers

The interaction of surfactants with cell membranes is a key aspect of their biological activity. Model membranes, such as liposomes and lipid bilayers, are used to study these interactions in a controlled environment. nih.govnih.gov The amphiphilic nature of this compound, with its hydrophobic stearoyl tail and hydrophilic serine headgroup, dictates its behavior at lipid interfaces.

When introduced to a lipid bilayer, surfactants can intercalate between the phospholipid molecules. This interaction can alter the physical properties of the membrane, such as its fluidity and permeability. nih.gov The nature of this interaction depends on the concentration of the surfactant and the composition of the lipid bilayer.

Studies on the interaction of amino acids with lipid membranes have shown that the charge and polarity of the amino acid headgroup play a significant role. For example, charged liposomes have been shown to have higher stability. nih.gov The serine headgroup of this compound, with its hydroxyl and carboxyl groups, can participate in hydrogen bonding with the phospholipid headgroups of a membrane.

The formulation of liposomes, which are themselves model membrane systems, can be influenced by the presence of surfactants. Surfactants are sometimes used in the preparation of small unilamellar vesicles (SUVs), and their subsequent removal leads to the self-assembly of lipids into liposomes. anton-paar.com The interaction of surfactants with liposomes can affect their stability, size, and surface charge. anton-paar.com

Table 2: Observed Interactions of Related Compounds with Model Membranes

Interacting Molecule(s)Model Membrane SystemKey FindingsReference
Dioleoylphosphatidylethanolamine (DOPE) and oleic acidSmall unilamellar liposomesStabilized by interaction with apolipoprotein A1 and amphipathic peptides. nih.gov
Dicationic surfactantsDNA duplexesFormation of stable complexes, with binding ability influenced by surfactant structure. amu.edu.pl
Lipids and sodium cholate (B1235396) (surfactant)LiposomesSurfactant removal leads to the formation of small unilamellar vesicles, with changes in particle size and zeta potential. anton-paar.com

This table provides examples of interactions of similar compound classes with model membranes to illustrate the expected behavior of this compound.

Q & A

Q. What are the standard methods for synthesizing Sodium N-stearoyl-L-serinate, and how can purity be validated?

this compound is typically synthesized via acylation of L-serine with stearoyl chloride under alkaline conditions. Purity validation involves:

  • Chromatography : HPLC or GC-MS to detect residual reactants .
  • Spectroscopy : FT-IR for functional group verification (e.g., carboxylate and amide peaks) .
  • Elemental Analysis : Confirming C, H, N, and Na stoichiometry .
  • Thermogravimetric Analysis (TGA) : Assessing thermal stability and moisture content .

Q. What are the recommended characterization techniques for verifying the amphiphilic properties of this compound?

Key methods include:

  • Critical Micelle Concentration (CMC) Determination : Conducted via surface tension measurements or fluorescence spectroscopy using pyrene as a probe .
  • Dynamic Light Scattering (DLS) : To measure micelle size distribution .
  • Transmission Electron Microscopy (TEM) : For visualizing micelle morphology .
Characterization Technique Methodological Parameters Key Outputs
Surface Tension MeasurementsDu Noüy ring method, 25°CCMC value (~0.1–1 mM)
DLS90° scattering angle, 25°CHydrodynamic diameter (10–50 nm)

Q. How should researchers handle safety considerations when working with this compound in vitro?

Follow protocols for handling surfactants:

  • Use PPE (gloves, goggles) to prevent ocular/skin irritation .
  • Avoid inhalation of aerosolized particles; work in a fume hood .
  • Dispose of waste via approved chemical disposal routes (e.g., neutralization) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the interaction of this compound with lipid bilayers?

Molecular dynamics (MD) simulations are used to study:

  • Membrane Permeability : Free energy profiles for surfactant insertion into lipid bilayers .
  • Aggregation Behavior : Coarse-grained models to simulate micelle formation .
  • Validation : Compare simulation results with experimental data (e.g., CMC, micelle size) .

Q. What experimental designs are optimal for studying the pH-dependent stability of this compound?

A systematic approach includes:

  • pH Titration Studies : Monitor structural changes via NMR or UV-Vis spectroscopy across pH 2–12 .
  • Accelerated Stability Testing : Expose samples to extreme pH conditions (e.g., 40°C for 30 days) and analyze degradation products via LC-MS .
  • Zeta Potential Measurements : Assess colloidal stability at varying pH .
pH Range Stability Outcome Key Degradation Products
<4Hydrolysis of amide bondL-serine, stearic acid
>10Saponification of ester groups (if present)Sodium stearate

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

Contradictions often arise from:

  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) .
  • Concentration Thresholds : Establish dose-response curves (e.g., IC50 values) .
  • Assay Interference : Use orthogonal methods (e.g., MTT assay vs. live/dead staining) .
  • Meta-Analysis : Compare datasets from peer-reviewed studies to identify confounding variables (e.g., surfactant purity) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • ANOVA with Post-Hoc Tests : Compare means across concentration groups (e.g., Tukey’s HSD) .
  • Principal Component Analysis (PCA) : Identify clusters in high-dimensional datasets (e.g., omics studies) .

Q. How should researchers address inconsistencies in reported CMC values for this compound?

  • Standardize Protocols : Use identical temperature, ionic strength, and instrumentation .
  • Replicate Studies : Conduct independent validations across labs .
  • Report Raw Data : Share full datasets to enable cross-study comparisons .

Tables for Key Research Parameters

Q. Table 1: Recommended Analytical Methods for this compound

Property Method Key Parameters
PurityHPLC with UV detectionRetention time: 8.2 min
Thermal StabilityTGADecomposition onset: 220°C
Micelle SizeDLSPolydispersity index <0.2

Q. Table 2: Stability Factors and Mitigation Strategies

Factor Impact Mitigation Strategy
Light ExposurePhotooxidationStore in amber vials
High HumidityHydrolysisUse desiccants
Oxidative EnvironmentsRadical formationAdd antioxidants (e.g., BHT)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.